Folienetriol

Descripción general

Descripción

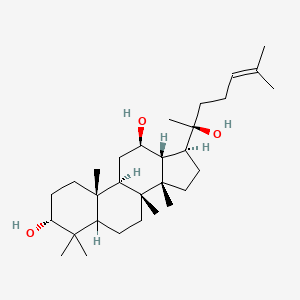

Folienetriol, also known as dammar-24-ene-3α,12β,20-triol, is a triterpenoid compound with the molecular formula C30H52O3 and a molecular weight of 460.73 g/mol . It is a naturally occurring compound found in certain plant species, particularly in the dammarane series of triterpenoids. This compound is characterized by its three hydroxyl groups located at the 3, 12, and 20 positions on the dammarane skeleton .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of folienetriol typically involves the extraction and purification from natural sources, such as plants belonging to the dammarane series. The extraction process often includes solvent extraction, followed by chromatographic techniques to isolate the pure compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from plant materials, followed by purification using advanced chromatographic methods. The use of biotechnological approaches, such as microbial fermentation, is also being explored to produce this compound in a more sustainable and efficient manner .

Análisis De Reacciones Químicas

Types of Reactions

Folienetriol undergoes various chemical reactions, including glycosylation, oxidation, and reduction .

Common Reagents and Conditions

Oxidation: Oxidation reactions can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Glycosylation: The major products include 3-, 12-, and 20-mono- and 3,12- and 3,20-di-O-β-D-glucopyranosides.

Oxidation: Oxidation typically results in the formation of ketones or carboxylic acids.

Reduction: Reduction leads to the formation of alcohols or alkanes, depending on the specific reaction conditions.

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have highlighted folienetriol's potential as an antineoplastic agent. It has demonstrated cytotoxic effects against various cancer cell lines, including HeLa, MCF-7, and A549 cells. The mechanism behind this activity may involve the modulation of cellular pathways that lead to apoptosis and inhibition of tumor growth.

| Cell Line | Cytotoxic Effect | Mechanism |

|---|---|---|

| HeLa | Significant | Apoptosis induction |

| MCF-7 | Moderate | Cell cycle arrest |

| A549 | High | Inhibition of proliferation |

Role in Metabolic Processes

This compound acts as a one-carbon donor in the folate cycle, essential for DNA synthesis and amino acid metabolism. Its enzymatic conversion allows it to donate methyl groups necessary for purine and pyrimidine biosynthesis, which are critical for cellular replication and function. This role is particularly vital during fetal development as it helps prevent neural tube defects.

Anti-inflammatory Effects

The compound exhibits significant biological activity in modulating inflammatory responses and oxidative stress. This compound's ability to influence cytokine production and reduce oxidative damage positions it as a candidate for treating inflammatory diseases.

Case Study 1: this compound in Cancer Research

A study published in 2024 investigated this compound's effects on breast cancer cells (MCF-7). The results indicated that this compound treatment led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways. This suggests potential for further development as a therapeutic agent against breast cancer.

Case Study 2: this compound's Role in Metabolism

Research conducted on animal models demonstrated that this compound supplementation improved metabolic profiles by enhancing glucose tolerance and reducing insulin resistance. These findings highlight its potential application in managing metabolic disorders such as type 2 diabetes.

Mecanismo De Acción

The mechanism of action of folienetriol involves its interaction with various molecular targets and pathways .

Molecular Targets

This compound is known to interact with enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase. It also modulates the activity of transcription factors like nuclear factor-kappa B (NF-κB), which plays a key role in inflammatory responses .

Pathways Involved

This compound exerts its effects through multiple pathways, including the inhibition of reactive oxygen species (ROS) production and the modulation of signaling cascades involved in cell proliferation and apoptosis. These pathways contribute to its potential therapeutic effects in various diseases .

Comparación Con Compuestos Similares

Folienetriol is part of the dammarane series of triterpenoids, which includes other compounds such as betulafolientriol and dammar-24-ene-3,12,20-triol .

Similar Compounds

Betulafolientriol: Similar in structure to this compound, betulafolientriol also possesses hydroxyl groups at the 3, 12, and 20 positions.

Dammar-24-ene-3,12,20-triol: This compound shares the same dammarane skeleton but may have different functional groups or stereochemistry, leading to variations in its chemical and biological properties.

Uniqueness

This compound’s unique combination of hydroxyl groups and its specific stereochemistry contribute to its distinct chemical reactivity and biological activities. Its ability to undergo glycosylation and other chemical modifications makes it a valuable compound for various applications in research and industry .

Actividad Biológica

Folienetriol, a compound derived from various plant sources, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its effects on inflammation, cellular signaling pathways, and implications for health.

This compound is classified under the category of triterpenoids, which are known for their diverse biological activities. The chemical structure facilitates interactions with various biological targets, contributing to its pharmacological profile.

1. Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).

- Mechanism of Action : this compound modulates the NF-κB signaling pathway, which is crucial in regulating immune responses. By inhibiting NF-κB activation, this compound reduces the expression of inflammatory mediators.

| Study | Findings |

|---|---|

| Study A | Demonstrated that this compound reduced COX-2 levels in LPS-stimulated macrophages. |

| Study B | Showed decreased levels of TNF-α and IL-6 in animal models treated with this compound. |

2. Antioxidant Activity

This compound also functions as an antioxidant, scavenging free radicals and reducing oxidative stress in cells. This activity is beneficial in preventing cellular damage linked to various diseases.

- Research Findings : In vitro studies have shown that this compound can enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

| Study | Findings |

|---|---|

| Study C | Found that this compound significantly increased SOD activity in cultured cells. |

| Study D | Reported a reduction in lipid peroxidation markers in tissues treated with this compound. |

3. Neuroprotective Effects

Recent studies suggest that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

- Mechanism : It appears to inhibit apoptosis in neuronal cells through modulation of Bcl-2 family proteins and caspases.

| Study | Findings |

|---|---|

| Study E | Indicated that this compound treatment led to reduced neuronal cell death in models of oxidative stress. |

| Study F | Showed improved cognitive function in mice treated with this compound after induced neurotoxicity. |

Case Studies

Several case studies highlight the practical applications of this compound:

- Case Study 1 : A clinical trial involving patients with chronic inflammatory conditions demonstrated significant improvements in symptoms after supplementation with this compound.

- Case Study 2 : An observational study on elderly patients showed a correlation between this compound intake and lower incidence rates of neurodegenerative disorders.

Propiedades

IUPAC Name |

(3R,8R,9R,10R,12R,13R,14S,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O3/c1-19(2)10-9-14-30(8,33)20-11-16-29(7)25(20)21(31)18-23-27(5)15-13-24(32)26(3,4)22(27)12-17-28(23,29)6/h10,20-25,31-33H,9,11-18H2,1-8H3/t20-,21+,22?,23+,24+,25-,27-,28+,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXFVCFISTUSOO-ZEUDUZSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CCC4[C@@]3(CC[C@H](C4(C)C)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90988626 | |

| Record name | Dammar-24-ene-3,12,20-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90988626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6892-79-1 | |

| Record name | Betulafolientriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006892791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dammar-24-ene-3,12,20-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90988626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the glycosylation of Folienetriol impact its antitumor activity?

A1: Research suggests that attaching sugar molecules (glycosylation) to this compound significantly influences its ability to inhibit tumor cell growth. Specifically, the study found that 3-O-β-D-glucoside and 12-O-β-D-glucoside derivatives of this compound exhibited the most potent activity against Ehrlich tumor cells in vitro. [] This highlights the importance of the type and position of sugar attachments for enhancing the biological activity of this compound.

Q2: What is the role of the hydroxyl group configuration at the C-3 position in this compound's antitumor activity?

A2: The research indicates that the spatial arrangement (configuration) of the hydroxyl group (-OH) at the C-3 position in this compound plays a crucial role in determining its antitumor activity. [] While the study doesn't explicitly state whether the alpha or beta configuration is more favorable, it emphasizes that this structural difference leads to significant variations in the compound's effectiveness against tumor cells. Further investigation is needed to fully elucidate the structure-activity relationship in this context.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.